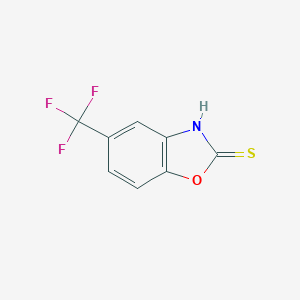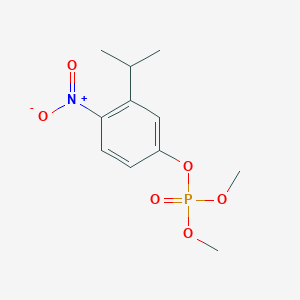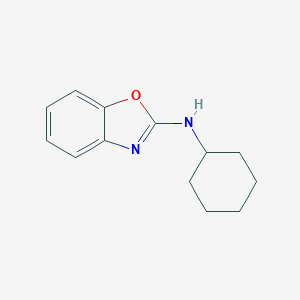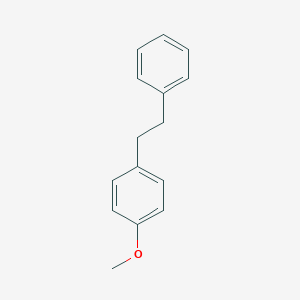
1-(4-Methoxyphenyl)-2-phenylethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxyphenyl)-2-phenylethane, commonly known as MDP2P, is a chemical compound that belongs to the class of phenethylamines. It is an important precursor in the synthesis of various drugs, including MDMA (3,4-methylenedioxymethamphetamine), which is commonly known as ecstasy. MDP2P is a controlled substance in many countries due to its potential for abuse and its role in the production of illegal drugs. However, it also has significant scientific research applications.
Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Synthesis
- Dehydrochlorination Process : The compound 1-Chloro-1-(4-methoxyphenyl)-2-phenylethane, closely related to 1-(4-Methoxyphenyl)-2-phenylethane, is involved in dehydrochlorination in acetonitrile, forming trans-p-methoxy stilbene through an El mechanism. This involves a stable cation due to the electron donating p-methoxy group and the charge delocalization (Kumar & Balachandran, 2006).
- Formation of Methoxylated Compounds : Methoxylated phenylethanals can be converted to methoxylated 2-phenylnaphthalenes or epoxydibenzocyclooctenes under specific conditions, showcasing the compound's role in organic synthesis (Maurin, Bailly, & Cotelle, 2005).
Polymeric and Material Science Applications
- Polymer Synthesis : Poly[2-{bis(4-methoxyphenyl)amino}phenyl-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] 1, derived from a similar compound, was synthesized and exhibited reversible redox properties due to the arylamine moiety. This polymer is significant for high molecular weight, high-spin organic polymers with solubility and film-forming abilities (Kurata, Pu, & Nishide, 2007).
- Photoluminescent Properties : Studies on 1,4-bis-(α-cyano-4-methoxystyryl)benzenes, which are structurally related to 1-(4-Methoxyphenyl)-2-phenylethane, reveal their potential in photoluminescence, offering insights into designing new materials with specific emission characteristics (Lowe & Weder, 2002).
Biochemical and Pharmacological Research
- Protein Detection : Tetraphenylethylene derivatives, such as 1,2-bis(4-methoxyphenyl)-1,2-diphenylethene, have been used in protein detection due to their aggregation-induced emission characteristics. This research opens avenues for developing sensitive and selective bioprobes (Tong et al., 2007).
Eigenschaften
CAS-Nummer |
14310-21-5 |
|---|---|
Produktname |
1-(4-Methoxyphenyl)-2-phenylethane |
Molekularformel |
C15H16O |
Molekulargewicht |
212.29 g/mol |
IUPAC-Name |
1-methoxy-4-(2-phenylethyl)benzene |
InChI |
InChI=1S/C15H16O/c1-16-15-11-9-14(10-12-15)8-7-13-5-3-2-4-6-13/h2-6,9-12H,7-8H2,1H3 |
InChI-Schlüssel |
AFPZIAQJQAQDAQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CCC2=CC=CC=C2 |
Kanonische SMILES |
COC1=CC=C(C=C1)CCC2=CC=CC=C2 |
Andere CAS-Nummern |
14310-21-5 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



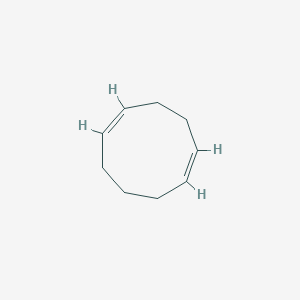
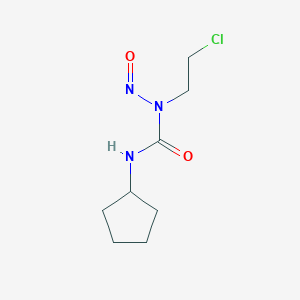
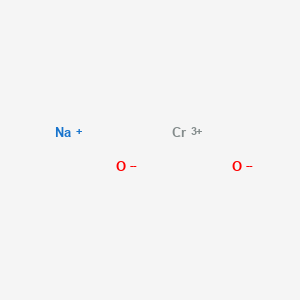

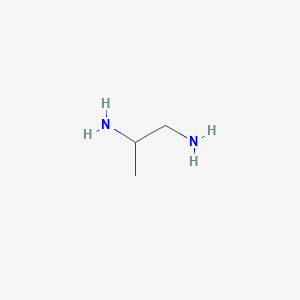
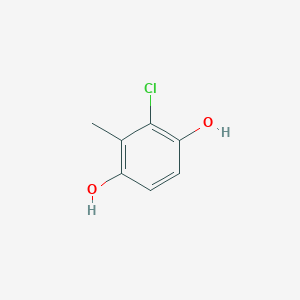
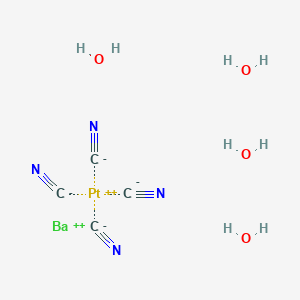

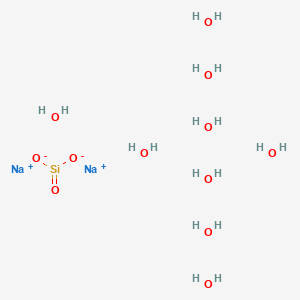
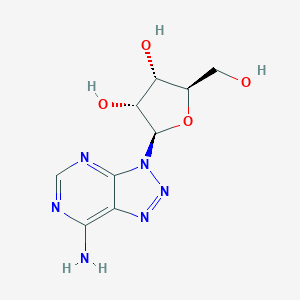
![2-[3-(trifluoromethyl)benzoyl]benzoic Acid](/img/structure/B80673.png)
